3-Methyl-6-nitro-1H-indazole

Process Chemistry Scale-up Synthesis Pazopanib Manufacturing

As the definitive 3-methyl-6-nitro regioisomer, this compound is the industry-standard intermediate for Pazopanib (Votrient) synthesis. Substitution with alternative indazoles is not feasible; the 3-methyl and 6-nitro groups are structurally essential for downstream alkylation and reduction steps that yield the correct 6-aminoindazole core. Beyond API manufacturing, its certified use as Pazopanib Impurity 22 (≥98% GC) enables validated HPLC/GC methods required for ANDA impurity profiling. Procure this compound to leverage scalable nitration/cyclization conditions proven at 180 g/batch with 79.6% overall yield.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 6494-19-5
Cat. No. B032163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitro-1H-indazole
CAS6494-19-5
Synonyms6-Nitro-3-methylindazole;  3-Methyl-6-nitro-1H-indazole; 
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NN1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10)
InChIKeyFUNWSYKLFDLUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-nitro-1H-indazole (CAS 6494-19-5): A Strategic Intermediate in Targeted Oncology Drug Synthesis


3-Methyl-6-nitro-1H-indazole is a nitro-substituted indazole derivative with a molecular weight of 177.16 g/mol, classified as a heterocyclic aromatic compound [1]. It is not employed as an active pharmaceutical ingredient (API) but is recognized industry-wide as a critical, indispensable intermediate in the synthesis of Pazopanib (Votrient), a multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma . Its specific regioisomeric arrangement (3-methyl, 6-nitro) is essential for the structural fidelity of the downstream active molecule, distinguishing it from other indazole-based building blocks used in unrelated chemical series .

Why Generic Indazole Substitution Fails for Pazopanib Route Scouting


Indazoles represent a broad class of heterocycles, but substitution patterns dramatically alter reactivity and downstream application. Simply substituting 3-Methyl-6-nitro-1H-indazole with another indazole analog, such as 6-nitroindazole or 3-methylindazole, is not feasible in the context of Pazopanib synthesis. The 3-methyl group is essential for subsequent alkylation reactions that install the N-2 methyl group on the indazole core of Pazopanib [1]. Concurrently, the 6-nitro group acts as a masked amino function, requiring specific reduction conditions to yield the 6-aminoindazole intermediate necessary for coupling with the pyrimidine moiety [2]. Using an alternative regioisomer or a compound lacking either the methyl or nitro group would lead to an entirely different reaction pathway, yielding an incorrect regioisomer that fails to meet pharmacopeial specifications for Pazopanib or its impurities [3].

Quantitative Differentiation: Scalability, Purity, and Regulatory Utility of 3-Methyl-6-nitro-1H-indazole


High-Yield Scalability: A 79.6% Overall Process Yield at 180 g/Batch Scale

While many lab-scale intermediates fail during pilot-plant scale-up due to exothermic or purity issues, a 2023 process chemistry study demonstrated robust scalability specifically for 3-Methyl-6-nitro-1H-indazole. The compound was successfully synthesized at a 180 g/batch scale, achieving an overall process yield of 79.6% from 2-ethylaniline [1]. This yield represents an improvement over previously reported lab-scale methods (~10 g/batch) [2].

Process Chemistry Scale-up Synthesis Pazopanib Manufacturing

Differentiated Reactivity as a Pazopanib Precursor vs. Alternative N-Methylation Routes

The utility of 3-Methyl-6-nitro-1H-indazole is directly tied to its specific reactivity profile. A 2024 study highlighted an alternative method for converting this specific compound into N,2,3-trimethyl-2H-indazol-6-amine, a critical downstream intermediate for Pazopanib [1]. This route relies on the presence of the 3-methyl group for subsequent N-2 methylation. In contrast, alternative Pazopanib intermediates like 2,3-Dimethyl-6-nitro-2H-indazole (CAS 444731-73-1) already possess the N-2 methyl group but lack the specific N-1 hydrogen reactivity pattern of the target compound, leading to different impurity profiles and coupling strategies [2].

Organic Synthesis Drug Intermediate Regioselectivity

Regulatory-Grade Identity: Quantified Purity Standards for ANDA Filings

For generic pharmaceutical development, the identity and purity of intermediates and impurities are non-negotiable. 3-Methyl-6-nitro-1H-indazole is commercially supplied and certified as Pazopanib Impurity 22 with a standard purity specification of ≥98.0% (GC) . This level of characterization is essential for use as a reference standard in Abbreviated New Drug Applications (ANDA), method validation, and quality control release testing [1].

Quality Control Reference Standard Generic Drug Development

Validated Use Cases for Procuring 3-Methyl-6-nitro-1H-indazole


Pilot-Plant Scale-up and Commercial Manufacturing of Pazopanib API

Based on the proven 79.6% overall yield at a 180 g/batch scale, this compound is the preferred building block for scaling Pazopanib synthesis beyond the bench [1]. Procurement of this intermediate directly supports the industrial production of the tyrosine kinase inhibitor Pazopanib, leveraging optimized nitration and cyclization conditions that mitigate the exothermic risks often associated with scaling such reactions .

Generic Pharmaceutical Development and ANDA Filing for Pazopanib

Certified as Pazopanib Impurity 22 with a validated purity of ≥98.0% (GC), this compound is essential for establishing impurity profiles and developing validated analytical methods (HPLC/GC) required for Abbreviated New Drug Applications (ANDA) . Its use as a reference standard ensures the accurate quantification of process-related impurities in the final drug product, a regulatory necessity for market approval [2].

Medicinal Chemistry Optimization of 3-Substituted Indazole Kinase Inhibitors

The 6-nitro-3-methylindazole core serves as a versatile scaffold for structure-activity relationship (SAR) studies targeting VEGFR, PDGFR, and other kinases . Researchers utilize this compound as a starting material for library synthesis, specifically to explore modifications at the N-1 and C-6 positions via reduction of the nitro group to an amine for subsequent coupling reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-6-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.